Angiogenesis inhibitor 2 is classified under small molecule inhibitors targeting VEGFR-2. It is synthesized through various organic chemistry methods that involve multiple steps to achieve the desired chemical structure. The compound belongs to a broader class of antiangiogenic agents, which are being explored for their potential therapeutic applications in oncology.
The synthesis of angiogenesis inhibitor 2 typically involves several key steps:
The molecular structure of angiogenesis inhibitor 2 can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and other elements. The three-dimensional conformation is crucial for its interaction with VEGFR-2.
Data regarding bond lengths, angles, and dihedral angles can be derived from X-ray crystallography or computational modeling studies, providing insights into its spatial arrangement .
Angiogenesis inhibitor 2 undergoes several key chemical reactions during its synthesis and when interacting with biological targets:
The mechanism of action for angiogenesis inhibitor 2 primarily involves blocking the activation of VEGFR-2 by vascular endothelial growth factor (VEGF). This inhibition leads to:
Data from in vitro assays demonstrate that angiogenesis inhibitor 2 significantly lowers VEGFR-2 phosphorylation levels, indicating effective inhibition of its activity .
Angiogenesis inhibitor 2 exhibits distinct physical and chemical properties that are critical for its function:
Relevant data can be obtained from experimental analyses or literature reviews focusing on similar compounds .
Angiogenesis inhibitor 2 has significant applications in various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3